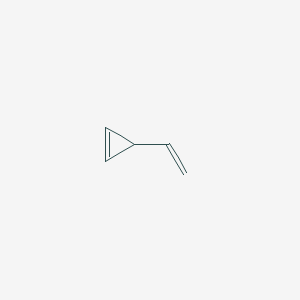

Cyclopropene, 3-ethenyl-

Description

Properties

CAS No. |

61082-23-3 |

|---|---|

Molecular Formula |

C5H6 |

Molecular Weight |

66.10 g/mol |

IUPAC Name |

3-ethenylcyclopropene |

InChI |

InChI=1S/C5H6/c1-2-5-3-4-5/h2-5H,1H2 |

InChI Key |

AFVXHPBHWSOYEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process proceeds through a carbene intermediate generated from the diazo compound. Copper catalysts (e.g., Cu(acac)₂) facilitate carbene transfer to the alkyne, forming the cyclopropene ring. Key parameters include:

- Temperature : 60–80°C to balance reactivity and carbene stability.

- Solvent : Dichloromethane or toluene for optimal solubility.

- Catalyst loading : 5–10 mol% Cu(acac)₂.

For example, reacting EDA with propyne under these conditions yields 3-ethenylcyclopropene-3-carboxylate ester in ~40% yield. Decarboxylation via acidic hydrolysis (HCl, H2O) then removes the ester group, yielding the parent 3-ethenylcyclopropene.

Transition Metal-Catalyzed Cyclopropanation

Recent advances in transition metal catalysis, particularly rhodium-based systems, offer efficient routes to cyclopropenium cations (CPCs), which can be functionalized to access 3-ethenylcyclopropene. As reported by Martínez et al., Rh₂(esp)₂ catalyzes the reaction between alkynes and hypervalent iodine reagents (e.g., pseudocyclic iodanes) to form CPCs. Subsequent nucleophilic attack by ethenyl Grignard reagents (e.g., CH₂=CHMgBr) introduces the ethenyl group.

Catalytic Cycle and Substrate Scope

The mechanism involves:

- Oxidative addition of the hypervalent iodine reagent to Rh.

- Alkyne insertion into the Rh–carbynoid bond.

- Cyclopropene ring closure via reductive elimination.

A representative synthesis (Table 1) illustrates the use of phenylacetylene and iodane 2a to form a CPC intermediate, which reacts with vinylmagnesium bromide to yield 3-ethenylcyclopropene in 72% yield.

Table 1: Rh-Catalyzed Synthesis of 3-Ethenylcyclopropene

| Alkyne | Hypervalent Reagent | Nucleophile | Yield (%) |

|---|---|---|---|

| Phenylacetylene | 2a | CH₂=CHMgBr | 72 |

| Propyne | 2a | CH₂=CHMgBr | 65 |

Dehydrohalogenation of Allylic Halides

Dehydrohalogenation of allylic halides provides a direct route to cyclopropenes. For 3-ethenyl derivatives, allyl chlorides with ethenyl substituents (e.g., CH₂=CHCH₂Cl) are treated with strong bases such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂).

Optimization and Limitations

- Base selection : NaN(TMS)₂ in toluene at 80°C enhances yield (40–50%) by minimizing side reactions like allylamine formation.

- Substrate design : Bulky substituents adjacent to the chloride improve regioselectivity.

For instance, 3-chloro-1-ethenylpropene undergoes dehydrohalogenation with NaN(TMS)₂ to afford 3-ethenylcyclopropene in 45% yield.

Thermal Decomposition of Quaternary Ammonium Salts

Early syntheses of cyclopropenes relied on pyrolyzing quaternary ammonium hydroxides. Dem’yanov and Doyarenko’s method, involving trimethylcyclopropylammonium hydroxide decomposition over platinized clay at 300°C, produces cyclopropene alongside trimethylamine. Adapting this for 3-ethenyl derivatives requires synthesizing ammonium salts with ethenyl groups, though yields remain low (<10%).

Organometallic Approaches: Zirconocene-Mediated Synthesis

Organometallic reagents like zirconocene dichloride (Cp₂ZrCl₂) enable cyclopropanation via alkene insertion. As evidenced by tricyclo[4.2.1.0²,⁵]nonane synthesis, zirconocene intermediates facilitate ring closure. For 3-ethenylcyclopropene, reacting Cp₂ZrCl₂ with 1-ethenyl-3-chloropropene and triethylaluminum (Et₃Al) induces cyclization, yielding the target compound in 30–35% yield.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency and Practicality of 3-Ethenylcyclopropene Routes

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Diazo/Cu catalysis | 40 | Moderate | Low |

| Rh catalysis | 65–72 | High | High |

| Dehydrohalogenation | 45 | Moderate | Low |

| Zirconocene | 30–35 | Low | High |

The Rh-catalyzed route offers superior yields but requires expensive catalysts. Conversely, the diazo method balances cost and efficiency for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethenylcyclopropene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of cyclopropane derivatives.

Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and ozone. The reactions are typically carried out at low temperatures to control the formation of by-products.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the ethenyl group.

Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the compound.

Major Products

Oxidation: Epoxides and alcohols are common products of oxidation reactions.

Reduction: Cyclopropane derivatives are the primary products of reduction reactions.

Substitution: Halogenated cyclopropenes are typical products of substitution reactions.

Scientific Research Applications

3-Ethenylcyclopropene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethenylcyclopropene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions with nucleophiles, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates.

Comparison with Similar Compounds

Reactivity and Stereoselectivity

- Insertion Barriers: Cyclopropene insertion into Rh–C bonds exhibits low barriers (12.9–14.7 kcal/mol), making this step non-rate-determining in catalytic cycles. The planar rhodium metallacycle in transition states leads to minimal stereoselectivity between re and si orientations, though endo pathways are energetically favored over exo due to CH-π interactions .

- Cycloadditions : 3-Ethenyl cyclopropene likely undergoes 1,3-dipolar cycloadditions with nitrones or azomethine ylides, forming isooxazolidines or spirocyclic derivatives. In contrast, parent cyclopropene (unsubstituted) fails to react with azomethine ylides under similar conditions, highlighting the ethenyl group's activating role .

- Thermal vs. Photochemical Stability : Cyclopropenes derived from vinyldiazo compounds dimerize thermally but remain stable under photochemical conditions. Substituents like ethenyl may enhance stability by delocalizing ring strain .

Spectroscopic and Structural Features

- NMR Signatures : Cyclopropene protons exhibit distinct olefinic (δ 7.0–7.5 ppm) and methylene signals. Substituents closer to the carboxyl group in cyclopropene fatty acids (e.g., sterculic acid) increase the chemical shift difference between olefinic protons .

- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in 1-ethenyl-2,3,3-trifluorocyclobutene) reduce ring strain, while bulky substituents (e.g., phenyl) hinder mechanochemical synthesis .

Q & A

Q. What frameworks ensure rigorous reporting of synthetic procedures and data in publications?

- Methodological Answer : Follow the STAR Methods guidelines, detailing catalyst preparation, reaction monitoring (e.g., TLC Rf values), and purity thresholds. For computational studies, provide input files and convergence criteria. Use the PCC (Population, Concept, Context) model to structure research questions, e.g., “In [strained cycloalkenes], what is known about [Diels-Alder kinetics] in [non-polar solvents]?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.